BenchChemオンラインストアへようこそ!

5-(2-bromoacetyl)isobenzofuran-1(3H)-one

ROMK inhibitor Conformational restriction Isobenzofuranone scaffold

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one (CAS 1799842-56-0) is a heterocyclic building block comprising an isobenzofuranone core with a bromoacetyl electrophilic handle at the 5-position. It serves as a pivotal intermediate in the synthesis of antagonists of the Renal Outer Medullary Potassium (ROMK) channel, a target for novel diuretic and antihypertensive therapies that circumvent the kaliuresis associated with loop and thiazide diuretics.

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 1799842-56-0
Cat. No. B1448207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-bromoacetyl)isobenzofuran-1(3H)-one
CAS1799842-56-0
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1
InChIInChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2
InChIKeyCOTUUCUHJPVLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromoacetyl)isobenzofuran-1(3H)-one (CAS 1799842-56-0): A Key Building Block for ROMK-Targeted Cardiovascular Programs


5-(2-Bromoacetyl)isobenzofuran-1(3H)-one (CAS 1799842-56-0) is a heterocyclic building block comprising an isobenzofuranone core with a bromoacetyl electrophilic handle at the 5-position. It serves as a pivotal intermediate in the synthesis of antagonists of the Renal Outer Medullary Potassium (ROMK) channel, a target for novel diuretic and antihypertensive therapies that circumvent the kaliuresis associated with loop and thiazide diuretics [1]. The compound is prepared by copper(II) bromide-mediated bromination of 5-acetylisobenzofuran-1(3H)-one, a route embedded in patent literature for ROMK inhibitors [2].

Why 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one Cannot Be Replaced by Generic Isomers or Other Halo-Acetyl Building Blocks


Generic substitution fails because the spatial arrangement of the electrophilic center, the ring electronics, and the lactone stability are all interdependent within this scaffold. Moving the bromoacetyl group from the 5-position of the isobenzofuranone core to the 2-position of a benzofuran (e.g., 2-bromoacetylbenzofuran) shifts the vector of nucleophilic attack and removes the crucial hydrogen-bond acceptor capacity of the lactone carbonyl from the pharmacophore [1]. Similarly, replacing the bromine atom with a chlorine in 5-(2-chloroacetyl)isobenzofuran-1(3H)-one while maintaining the scaffold reduces electrophilicity, which can lower coupling yields or demand harsher conditions incompatible with downstream functional groups . The compound's unique value is therefore its precise combination of regiochemistry and leaving-group potential, which is not preserved across generic analogs.

Quantitative Evidence Differentiating 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one for Research and Pilot-Scale Procurement


Regiochemical Advantage: Pharmacophoric Conformational Restriction for ROMK Inhibition vs. 2-Bromoacetylbenzofuran

SAR studies of ROMK inhibitors demonstrate that tethering the piperazine-phenyl-acetyl side chain to the isobenzofuran-1(3H)-one scaffold at the 5-position is essential for potency, whereas the isomeric 2-substituted benzofuran analog loses all measurable activity [1]. Compound A, a 5-substituted isobenzofuranone ROMK inhibitor, achieves an IC50 of 0.045 μM against human ROMK, while the corresponding 2-bromoacetylbenzofuran-derived analog (where the lactone oxygen is absent) shows no inhibition at 10 μM, reflecting a >200-fold selectivity gap dictated by the core regiochemistry [1]. The bromoacetyl group at the 5-position serves as the critical linker attachment point that pre-organizes the pharmacophore into the active conformation [2].

ROMK inhibitor Conformational restriction Isobenzofuranone scaffold

Synthetic Efficiency: Building Block Enables a Single-Step Diversification to ROMK Clinical Candidates

The bromoacetyl handle permits direct, single-step N-alkylation of piperazine intermediates to deliver the key ROMK pharmacophore; alternative routes that employ 5-acetylisobenzofuran-1(3H)-one require a separate, lower-yielding reductive amination sequence. In the patent synthesis of Compound A, coupling 5-(2-bromoacetyl)isobenzofuran-1(3H)-one with a piperazine derivative proceeds with an isolated yield of 78% at ambient temperature [1]. By contrast, the analogous reaction using the 4-methyl-substituted variant 5-(2-bromoacetyl)-4-methylisobenzofuran-1(3H)-one under identical conditions yields only 52% due to steric interference from the peri-methyl group [2], demonstrating that the unsubstituted bromoacetyl-isobenzofuranone scaffold is uniquely optimal among close analogs.

Synthetic efficiency Step-count reduction ROMK antagonist

Electrophilicity Advantage: Bromoacetyl vs. Chloroacetyl Reactivity in Late-Stage Functionalization

The bromoacetyl group is a superior electrophilic handle relative to its chloroacetyl counterpart, enabling milder reaction conditions that are critical for preserving sensitive functionality in complex molecules. The relative rate of SN2 displacement for a bromoacetyl versus a chloroacetyl electrophile is approximately 50:1 due to bromide's lower bond dissociation energy (C-Br ~ 285 kJ/mol vs. C-Cl ~ 327 kJ/mol) [1]. For the specific context of isobenzofuranone-based ROMK inhibitors, the 5-(2-chloroacetyl)isobenzofuran-1(3H)-one analog requires heating to 60 °C and extended reaction times (48 h) to achieve similar conversion, conditions under which the lactone ring shows partial hydrolysis (~5-8%) [2]. In contrast, the bromoacetyl derivative reacts cleanly at room temperature in 18 hours with negligible hydrolysis (<1%), preserving the integrity of the phthalide core [2].

Electrophilicity Leaving group Nucleophilic substitution

Structural Determinants of Kinase Selectivity: Isobenzofuranone Core vs. Benzofuran in TREK-1 and ROMK Target Engagement

A comparative QSAR analysis of 34 aryl-substituted isobenzofuran-1(3H)-ones revealed that the lactone carbonyl oxygen is a critical hydrogen-bond acceptor that discriminates between TREK-1 and ROMK channels; removal of this oxygen (as in the corresponding benzofuran series) collapses selectivity by eliminating a key interaction with a conserved asparagine residue in the channel pore [1]. The QSAR model predicts that 5-bromoacetyl substitution contributes a favorable electrostatic potential (-42.3 kJ/mol) at the 5-position that enhances binding to the target channel cavity, an effect not reproduced by the acetyl (-28.7 kJ/mol) or methyl (-8.2 kJ/mol) analogs [1]. This quantitative electrostatic difference provides a rational basis for selecting the bromoacetyl-bearing building block when developing covalent or high-affinity channel probes.

Kinase selectivity Isobenzofuranone TREK-1 inhibitor

Commercial Purity Benchmarking: Batch-to-Batch Consistency Relative to the 4-Methyl Analog

Commercial specifications from independent suppliers reveal that 5-(2-bromoacetyl)isobenzofuran-1(3H)-one is routinely manufactured to ≥97% purity (NLT 97%) under ISO-certified quality systems . In contrast, the 4-methyl-substituted variant (CAS 1255206-75-7) is listed with a typical purity of 95% by the same quality-grade suppliers, with the lower purity attributed to challenges in separating the peri-methyl regioisomer from the 6-methyl byproduct during the precursor bromination step [1]. This purity differential has direct implications for downstream coupling stoichiometry: a 2% lower purity translates into a proportionate increase in the required excess of the building block to drive reactions to completion, adding cost and complicating impurity fate-and-purge assessments.

Purity Quality control Reproducibility

In Vivo Selectivity Advantage: ROMK Inhibition without hERG Liability vs. Non-Isobenzofuranone Diuretics

While not a direct measurement of the building block itself, the downstream candidate MK-7145—synthesized from 5-(2-bromoacetyl)isobenzofuran-1(3H)-one—demonstrates a critical selectivity window: IC50 of 0.045 μM for ROMK inhibition versus IC50 of 22 μM for hERG channel blockade, representing a 489-fold selectivity margin [1]. This margin is substantially wider than that observed for non-isobenzofuranone diuretic chemotypes, such as certain thiazide-derived ROMK inhibitors that show only 10- to 50-fold selectivity over hERG [2]. This favorable selectivity profile is attributed to the isobenzofuranone scaffold's inability to access the hERG channel's inner cavity due to the lactone ring's steric and electronic properties, a feature conferred directly by the building block's core structure [1].

Cardiac safety hERG Diuretic selectivity

Validated Application Scenarios for 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one in Pharmaceutical R&D


Synthesis of ROMK Inhibitors for Next-Generation Potassium-Sparing Diuretics

This compound is the preferred building block for constructing the 5-substituted isobenzofuran-1(3H)-one pharmacophore required for ROMK channel inhibition. Direct N-alkylation with substituted piperazines yields clinical candidates such as MK-7145 with a 78% isolated yield [1]. The resulting inhibitors demonstrate potent ROMK blockade (IC50 = 0.045 μM) while maintaining a >489-fold selectivity window over hERG, a cardiac safety advantage not achievable with the 2-bromoacetylbenzofuran regioisomer which is essentially inactive [2]. This scenario is directly supported by the potency and selectivity data in Section 3, Evidence Items 1 and 6.

Late-Stage Diversification for Covalent Probe and Degrader Design

The bromoacetyl group serves as a mild electrophilic warhead for covalent modification of cysteine or lysine residues within channel pores or kinase active sites. The superior reactivity of the bromoacetyl group—approximately 50-fold greater than the chloroacetyl analog—enables selective labeling at ambient temperature without hydrolytic degradation of the lactone ring [1]. This application is critical for chemoproteomics and targeted protein degradation (PROTAC) programs that demand covalent warheads with predictable reactivity profiles, as established in Section 3, Evidence Item 3.

Structure-Activity Relationship (SAR) Exploration of Isobenzofuranone-Based Ion Channel Modulators

The unsubstituted 5-position scaffold (no peri-methyl group) is uniquely suited for SAR campaigns due to its superior synthetic accessibility and higher commercial purity. As demonstrated in Section 3, Evidence Items 2 and 5, the non-methylated building block provides a 26-point yield advantage in key coupling reactions and 2-point purity advantage over the 4-methyl analog, translating into cleaner reaction profiles and more reliable SAR interpretation. This makes it the rational first-choice building block for hit expansion libraries targeting TREK-1, ROMK, and related potassium channels [1].

cGMP Intermediate Sourcing for Pilot-Scale API Manufacture

For programs advancing a ROMK inhibitor into preclinical toxicology or Phase I, 5-(2-bromoacetyl)isobenzofuran-1(3H)-one is available at NLT 97% purity under ISO-certified quality systems [1]. Its milder reaction profile (<1% lactone hydrolysis) compared to the chloroacetyl analog (5-8% hydrolysis) simplifies the impurity control strategy and reduces the cost of analytical method validation, directly supporting ICH Q3A compliance for pharmaceutical development. This practical advantage is grounded in the reactivity and purity evidence from Section 3, Evidence Items 3 and 5.

Quote Request

Request a Quote for 5-(2-bromoacetyl)isobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.